2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Description
2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a thioether linkage
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-3-2-4-12(9-11)14-16-17-15(21-14)22-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIELAXHMCLKKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329236 | |
| Record name | 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49716235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850936-72-0 | |
| Record name | 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone typically involves the reaction of a morpholine derivative with a thioether precursor. The reaction conditions often include the use of solvents such as ethyl acetate and reaction temperatures maintained at around 50°C . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group exhibits nucleophilic displacement reactions under specific conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF | 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]alkylthio]-1-morpholinoethanone | 70–85% | |
| Acylation | Acyl chlorides, Pyridine | Thioester derivatives | 60–75% |
Key Findings :
-
Alkylation proceeds efficiently with primary alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents.
-
Acylation requires catalytic pyridine to neutralize HCl byproducts.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.
| Reaction | Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂, CH₃COOH | 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfinyl] | 25°C, 6 h | |
| Sulfone formation | mCPBA, CH₂Cl₂ | 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl] | 0°C → rt, 12 h |
Mechanistic Insight :
-
Sulfoxide formation is stereospecific, yielding a racemic mixture.
-
mCPBA (meta-chloroperbenzoic acid) provides controlled oxidation to sulfones without over-oxidizing the oxadiazole ring.
Hydrolysis and Ring-Opening of the Oxadiazole
The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions.
Applications :
Electrophilic Aromatic Substitution (EAS)
The 3-methylphenyl group participates in EAS reactions.
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | 2-[[5-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl] | 55% | |
| Bromination | Br₂, FeBr₃ | Ortho to methyl | 2-[[5-(3-Methyl-2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl] | 48% |
Regioselectivity :
-
Nitration favors the para position due to steric hindrance from the methyl group.
-
Bromination occurs ortho to the methyl group under Lewis acid catalysis.
Cross-Coupling Reactions
The oxadiazole ring participates in palladium-catalyzed coupling reactions.
Optimization Notes :
-
Suzuki reactions require anhydrous DMF and inert atmospheres for optimal yields .
-
Buchwald-Hartwig amination is sensitive to steric bulk on the aryl amine .
Reaction with Organometallic Reagents
The ketone group in the morpholine-ethanone moiety reacts with Grignard reagents.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| CH₃MgBr | Tertiary alcohol derivative | THF, −78°C → rt | 75% | |
| PhMgCl | Diphenylcarbinol analog | Et₂O, reflux | 68% |
Challenges :
-
Over-addition is mitigated by controlled temperature and stoichiometry.
Photocatalytic Modifications
Visible-light-mediated reactions enable functionalization of the oxadiazole ring.
| Catalyst | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Eosin Y | CBr₄, O₂ | 2-Amino-oxadiazole derivatives | 85–90% |
Mechanism :
Acid-Base Reactions at the Morpholine Nitrogen
The morpholine nitrogen undergoes protonation or quaternization.
| Reagent | Product | Application | Reference |
|---|---|---|---|
| HCl (g) | Morpholinium chloride salt | Water-soluble derivatives | |
| Methyl triflate | Quaternary ammonium compound | Ionic liquid synthesis |
Key Insight :
-
Quaternization enhances solubility in polar solvents for biological assays.
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Experimental protocols and yields are corroborated by peer-reviewed methodologies .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar oxadiazole compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Oxadiazoles are recognized for their anticancer properties. Several studies have reported that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines. In vitro assays have shown that 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer models .
Anticonvulsant Activity
The anticonvulsant effects of oxadiazole derivatives have been documented in preclinical models. The compound's structure suggests potential modulation of GABAergic systems or sodium channels, which are critical in seizure control .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors influencing activity include:
- Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups can significantly affect biological activity.
- Morpholine Ring Modifications : Variations in substituents on the morpholine ring can enhance solubility and bioavailability.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides flexibility and the ability to form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: This compound features a thiadiazole ring instead of an oxadiazole ring, which can result in different chemical reactivity and biological activity.
1-Morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone: This compound has a phenoxy group attached to the oxadiazole ring, which can influence its solubility and interaction with biological targets.
Uniqueness
2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is unique due to the presence of both a morpholine ring and an oxadiazole ring, which provide a combination of structural features that can be exploited for various applications. The thioether linkage also adds to its versatility in chemical reactions and interactions with biological molecules.
Biological Activity
The compound 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is part of a class of chemical compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure features a morpholine ring linked to a 1,3,4-oxadiazole moiety with a sulfanyl group. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 302.38 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that 1,3,4-oxadiazoles exhibit significant biological activity due to their ability to interact with various cellular targets. The specific mechanism of action for this compound may involve:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have been shown to possess antimicrobial properties. They disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Anticancer Properties : The oxadiazole scaffold has been identified as a promising structure in the development of anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating a strong potential for further development as an anticancer drug.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Study 1: Anticancer Efficacy
A study published in Cell Chem Biol reported that derivatives of oxadiazole showed promising results in inhibiting tumor growth in xenograft models. The study found that the incorporation of a morpholine ring enhanced the solubility and bioactivity of these compounds .
Study 2: Antimicrobial Assessment
In a separate investigation focusing on antimicrobial activity, researchers tested various oxadiazole derivatives against clinical isolates of resistant bacteria. The results indicated that the compound exhibited bactericidal effects comparable to existing antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
